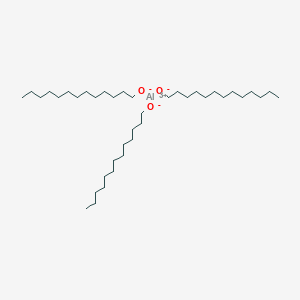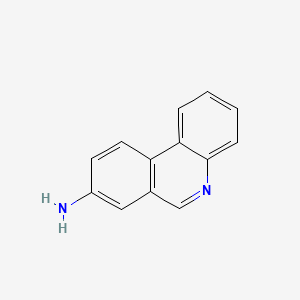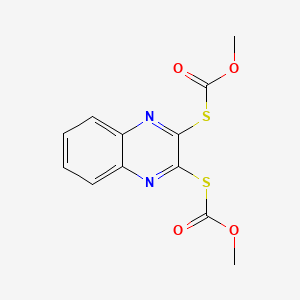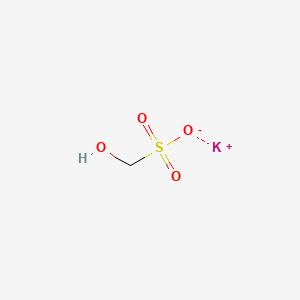
1-Tridecanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, aluminum salt is a chemical compound derived from 1-Tridecanol, a long-chain primary fatty alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of 1-Tridecanol is C13H28O, and it is a colorless fatty alcohol that turns white when solid .
Preparation Methods
The preparation of 1-Tridecanol, aluminum salt involves the reaction of 1-Tridecanol with aluminum compounds. One common method is the reaction of 1-Tridecanol with aluminum isopropoxide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the aluminum salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
1-Tridecanol, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The aluminum salt can undergo substitution reactions with other reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tridecanol, aluminum salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Tridecanol, aluminum salt involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Tridecanol, aluminum salt can be compared with other similar compounds, such as:
1-Tridecanol: The parent compound, which is a long-chain primary fatty alcohol.
2-Tridecanol, 3-Tridecanol, etc.: Isomeric forms of 1-Tridecanol with different positions of the hydroxyl group.
Other aluminum salts: Compounds like aluminum isopropoxide and aluminum chloride, which have different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the long-chain fatty alcohol with aluminum, which imparts distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
22758-82-3 |
|---|---|
Molecular Formula |
C39H81AlO3 |
Molecular Weight |
625.0 g/mol |
IUPAC Name |
aluminum;tridecan-1-olate |
InChI |
InChI=1S/3C13H27O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h3*2-13H2,1H3;/q3*-1;+3 |
InChI Key |
MZCNZAMRLITBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Al+3] |
Related CAS |
112-70-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)



